Amino-PEG3-2G degrader-1

Targeted Protein Degradation Autophagy Structure-Activity Relationship (SAR)

First-generation AUTACs using cysteine-linked FBnG tags require ~10 μM concentrations, limiting dose-response studies. Amino-PEG3-2G degrader-1 (CAS 2267315-06-8) replaces the cysteine linkage with a pyrazole bridge, enabling up to 100-fold potency improvement in second-generation AUTACs. • Confirmed 100-fold gain: AUTAC2-2G degrades FKBP12 at sub-μM vs. ~10 μM for first-gen AUTAC2. • Modular HaloTag system: Couple to chloroalkane warheads for EGFP-HaloTag fusion degradation via autophagy. • Mitochondrial targeting: Phenylindole conjugates clear damaged mitochondria at sub-μM (mitophagy models). Standardized >98% purity tag-linker building block for systematic head-to-head UPS vs. autophagy pathway comparisons.

Molecular Formula C25H33FN8O4
Molecular Weight 528.6 g/mol
Cat. No. B12373182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG3-2G degrader-1
Molecular FormulaC25H33FN8O4
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C3=C(C(=O)NC(=N3)N)N=C2C4=CN(N=C4)CCCOCCOCCOCCCN)F
InChIInChI=1S/C25H33FN8O4/c26-20-5-3-18(4-6-20)16-34-22(30-21-23(34)31-25(28)32-24(21)35)19-15-29-33(17-19)8-2-10-37-12-14-38-13-11-36-9-1-7-27/h3-6,15,17H,1-2,7-14,16,27H2,(H3,28,31,32,35)
InChIKeyMRJXPUCAEDEQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG3-2G degrader-1 Procurement Guide: A Pyrazole-Bridged AUTAC Building Block for Second-Generation Targeted Protein Degradation


Amino-PEG3-2G degrader-1 (CAS 2267315-06-8) is a second-generation autophagy-targeting chimera (AUTAC) building block, classified as a tag-linker conjugate. It consists of a p-fluorobenzylguanine (FBnG) autophagy degradation tag linked via a pyrazole bridge to a PEG3 spacer and a terminal primary amine for conjugation . This pyrazole-bridged architecture distinguishes it from first-generation cysteine-linked FBnG tags. It is specifically employed as a synthetic precursor for constructing heterobifunctional AUTAC degraders capable of inducing K63-linked polyubiquitination and subsequent autophagic clearance of target proteins and organelles [1].

Technical Risks of Substituting Amino-PEG3-2G degrader-1 with First-Generation AUTAC Tags


Substituting Amino-PEG3-2G degrader-1 with earlier generation FBnG tags (e.g., cysteine-linked FBnG-PEG conjugates) or general heterobifunctional linker precursors is highly likely to compromise degrader potency. First-generation AUTACs that utilize an L-cysteine linker typically require ~10 μM concentrations to achieve protein degradation [1]. In contrast, AUTACs built from second-generation pyrazole-bridged tags like Amino-PEG3-2G degrader-1 exhibit up to a 100-fold increase in activity, operating in sub-micromolar ranges [1]. The structural replacement of the cysteine linkage with a pyrazole ring is not cosmetic; it fundamentally enhances the degradation tag's efficiency in inducing K63-polyubiquitination, a prerequisite for selective autophagy engagement. Simply using a longer PEG linker or an alternative first-generation tag conjugate without the pyrazole modification will not recover this potency gap.

Quantitative Performance Benchmarks for Amino-PEG3-2G degrader-1 Against Key Comparators


Degradation Potency Enhancement: 100-Fold Improvement Over First-Generation AUTAC Tags

AUTACs synthesized using second-generation tags containing a pyrazole bridge (such as Amino-PEG3-2G degrader-1) demonstrate a 100-fold increase in degradation potency compared to first-generation AUTACs that employ a cysteine linker. The first-generation compounds were effective at concentrations of approximately 10 μM [1]. The SAR study leading to the pyrazole substitution resulted in derivatives with sub-μM degrading activity [1]. This differentiation is a direct result of the structural modification present in the Amino-PEG3-2G degrader-1 building block.

Targeted Protein Degradation Autophagy Structure-Activity Relationship (SAR)

Structural Superiority: Pyrazole Bridge Replaces Metabolically Labile Cysteine Linker

The core innovation of Amino-PEG3-2G degrader-1 is the replacement of the L-cysteine substructure used in first-generation AUTAC tags with a pyrazole ring at the 8-position of the guanine scaffold [1]. This modification was introduced because the guanylated cysteine residue in early AUTACs exhibited potential off-target activity and represented a metabolically labile thioether bond [1]. The pyrazole bridge directly connects the FBnG tag to the PEG3 linker, as confirmed by the SMILES structure: O=C1N=C(NC2=C1N=C(N2CC3=CC=C(C=C3)F)C4=CN(CCCOCCOCCOCCCN)N=C4)N . This results in a more chemically robust and synthetically tractable conjugate.

Medicinal Chemistry Chemical Stability Linker Design

Linker Length Optimization: PEG3 Spacer Balances Solubility and Cellular Activity

The compound features a precisely defined triethylene glycol (PEG3) linker connecting the pyrazole-bridged FBnG tag to the amine terminus. The SAR study behind its development included systematic linker-length optimization, and the PEG3 length was selected to maximize degradation efficiency [1]. In directly comparable AUTAC systems, altering PEG linker length from PEG2 to PEG4 modulates degrader activity, with PEG3 consistently providing the best balance of aqueous solubility (>1 mg/mL estimated based on clogP ~1.5) and spatial reach for ternary complex formation.

Linkerology Physicochemical Properties AUTAC Design

Terminal Amine Conjugation Handle: Superior Reactivity for Amide Coupling Chemistry

Amino-PEG3-2G degrader-1 terminates in a free primary amine, providing a highly versatile nucleophilic handle for amide bond formation with carboxylate-containing warheads. This is in contrast to alternative tags that present thiol or alkyne functionalities, which require additional bioorthogonal chemistry steps or introduce non-native linkages. The amine handle achieves coupling efficiencies of >90% in standard HATU/DIPEA-mediated amide couplings, enabling a single-step final conjugation to generate fully assembled AUTACs [1].

Bioconjugation Synthetic Chemistry Degrader Assembly

Commercial Purity and QC: Analytical Validation of >98% Purity for Reproducible Conjugation

Commercially sourced Amino-PEG3-2G degrader-1 (e.g., MedChemExpress HY-158985, Namiki Shoji) is supplied at a guaranteed purity of >98% as determined by HPLC [1]. This high purity ensures reproducible coupling stoichiometry and minimizes batch-to-batch variability in degrader synthesis. In contrast, first-generation or custom-synthesized tag intermediates often lack standardized QC and are supplied at purities as low as 90-95%, which introduces significant uncertainty in downstream biological assay interpretation.

Quality Control Procurement Analytical Chemistry

Specialized Application Domain: Enabling Autophagic Degradation of Non-Protein Substrates

Unlike PROTACs that are limited to the ubiquitin-proteasome system (UPS), AUTACs built from Amino-PEG3-2G degrader-1 function via the autophagy-lysosome pathway. This pathway is uniquely capable of degrading protein aggregates, damaged mitochondria, and lipid droplets that are inaccessible to the proteasome [1]. First-generation AUTACs demonstrated proof-of-concept for mitochondrial degradation (AUTAC4), but the second-generation pyrazole-bridged tag enables this at substantially lower concentrations, broadening the scope of therapeutically relevant non-protein targets that can be addressed.

Autophagy Mitochondrial Degradation Organelle Clearance

High-Impact Application Scenarios for Amino-PEG3-2G degrader-1 Based on Verified Performance


Synthesis of Potent FKBP12-Degrading AUTACs for Chemical Biology Studies

The most extensively validated application is conjugating Amino-PEG3-2G degrader-1 to the FKBP12 ligand SLF to generate AUTAC2-2G, which degrades FKBP12 with a 100-fold potency improvement over first-generation AUTAC2 [1]. This enables dose-response studies at nanomolar rather than micromolar concentrations, preserving cellular viability and limiting off-target autophagy induction.

Construction of Second-Generation HaloTag-AUTACs for Generalizable Protein Knockdown

The amine handle allows direct coupling to chloroalkane warheads to yield 2G-HaloAUTAC (compound tt44), which has been demonstrated to degrade EGFP-HaloTag fusion proteins via the autophagy pathway [1]. This provides a modular system where any HaloTag-fused protein of interest can be targeted for autophagic clearance using a single optimized degrader scaffold.

Mitochondrial Quality Control Research via AUTAC4-Type Conjugates

Coupling Amino-PEG3-2G degrader-1 to a phenylindole mitochondrial targeting moiety produces second-generation AUTAC4-like compounds capable of inducing K63-linked polyubiquitination on damaged mitochondria and their subsequent autophagic clearance at sub-μM concentrations [1]. This is particularly valuable for studying mitophagy in neurodegenerative disease models where mitochondrial dysfunction is a hallmark.

Parallel Degrader Library Synthesis for Comparative Autophagy-UPS Profiling

In drug discovery programs where target degradation can be attempted via both UPS (PROTACs) and autophagy (AUTACs), Amino-PEG3-2G degrader-1 provides a standardized, high-purity (>98%) tag-linker building block for systematic head-to-head comparison of degradation efficiency, kinetics, and substrate scope across the two pathways . Its commercial availability eliminates the confounding variable of batch-to-batch linker quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG3-2G degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.